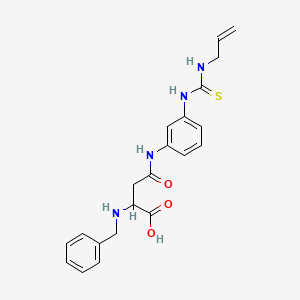
Ácido 4-((3-(3-aliltioureido)fenil)amino)-2-(bencilamino)-4-oxobutanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(3-Allylthioureido)phenyl)amino)-2-(benzylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality 4-((3-(3-Allylthioureido)phenyl)amino)-2-(benzylamino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3-(3-Allylthioureido)phenyl)amino)-2-(benzylamino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Ácido 4-(3-aliltioureido)benzoico sirve como un reactivo valioso en la síntesis de péptidos. Su grupo aliltiourea permite la modificación específica del sitio de péptidos, lo que permite a los investigadores introducir grupos funcionales o etiquetas en ubicaciones específicas dentro de la secuencia peptídica .
Síntesis y Modificación de Péptidos
Actividad Biológica
The compound 4-((3-(3-Allylthioureido)phenyl)amino)-2-(benzylamino)-4-oxobutanoic acid is a synthetic derivative of amino acids and thiourea, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a thiourea moiety, which is known for enhancing biological activity through various mechanisms including enzyme inhibition and receptor modulation.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the allylthiourea group may contribute to this activity by disrupting cellular processes involved in proliferation and survival.
- Antimicrobial Properties : Thiourea derivatives are often evaluated for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been noted, particularly against gram-positive bacteria.
- Enzyme Inhibition : The structural components suggest potential inhibition of specific enzymes, such as proteases or kinases, which are crucial in various biological pathways.
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Compounds similar to this have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This may involve the modulation of cyclin-dependent kinases (CDKs).
- Reactive Oxygen Species (ROS) Generation : Increased production of ROS has been linked to the cytotoxic effects observed in cancer cells treated with thiourea derivatives.
- Interference with Signal Transduction Pathways : The compound may affect pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell survival and proliferation.
Case Studies
- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound exhibits significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines with IC50 values in the micromolar range. This suggests a promising anticancer potential.
- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicating effective antimicrobial activity. Further quantitative analysis revealed minimum inhibitory concentrations (MICs) that support its potential as an antimicrobial agent.
- Enzyme Inhibition Studies : Enzyme assays indicated that the compound inhibits certain proteolytic enzymes, which could be beneficial in therapeutic contexts where enzyme overactivity contributes to disease progression.
Data Table
Propiedades
IUPAC Name |
2-(benzylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-2-11-22-21(29)25-17-10-6-9-16(12-17)24-19(26)13-18(20(27)28)23-14-15-7-4-3-5-8-15/h2-10,12,18,23H,1,11,13-14H2,(H,24,26)(H,27,28)(H2,22,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEMNRUTKZHMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














